![molecular formula C23H31Cl2NO3 B14797874 [(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estramustine is a unique compound that combines the properties of an estrogen and a nitrogen mustard. It is primarily used as an antineoplastic agent for the treatment of metastatic and progressive prostate cancer . Estramustine is a derivative of estradiol, a natural hormone, and is linked to a nitrogen mustard moiety, giving it both hormonal and chemotherapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estramustine is synthesized by reacting estradiol with the acid chloride of normustine, which is prepared by treating the amine (ClCH₂CH₂)₂NH with phosgene . The reaction involves the phenolic hydroxyl group of estradiol reacting with the acid chloride in the presence of a base to form estramustine .
Industrial Production Methods
Industrial production of estramustine involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and efficacy of the final product. The use of phosgene and other reagents requires stringent safety measures due to their hazardous nature .
Chemical Reactions Analysis
Types of Reactions
Estramustine undergoes several types of chemical reactions, including hydrolysis, alkylation, and substitution .
Common Reagents and Conditions
Hydrolysis: Estramustine hydrolyzes in aqueous solutions, especially at higher pH levels, leading to the formation of estradiol.
Substitution: The chlorine atoms in the nitrogen mustard moiety can be substituted by other nucleophiles.
Major Products Formed
The major products formed from these reactions include estradiol and various alkylated DNA adducts .
Scientific Research Applications
Estramustine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of nitrogen mustards and their interactions with DNA.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Primarily used in the treatment of prostate cancer.
Industry: Used in the development of new chemotherapeutic agents and in research on drug delivery systems.
Mechanism of Action
Estramustine exerts its effects through a combination of hormonal and chemotherapeutic mechanisms. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death . Additionally, the estrogen component allows estramustine to bind selectively to estrogen receptors, leading to a decrease in plasma testosterone levels and an increase in estrogen levels . This dual mechanism makes estramustine particularly effective against hormone-sensitive cancers like prostate cancer .
Comparison with Similar Compounds
Estramustine is unique due to its combination of estrogen and nitrogen mustard properties. Similar compounds include:
Estradiol: A natural hormone used in hormone replacement therapy.
Normustine: A nitrogen mustard used in chemotherapy.
Estradiol 3-bis(2-hydroxyethyl)carbamate: A dihydroxy analogue of estramustine that lacks the biological activity of estramustine due to its extensive hydrogen-bonding capability.
Estramustine’s uniqueness lies in its ability to combine the hormonal effects of estradiol with the chemotherapeutic effects of nitrogen mustard, making it a versatile and effective treatment for prostate cancer .
Properties
Molecular Formula |
C23H31Cl2NO3 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18?,19?,20?,21?,23-/m0/s1 |
InChI Key |
FRPJXPJMRWBBIH-LUKFGJPWSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


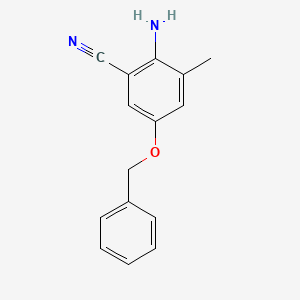
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
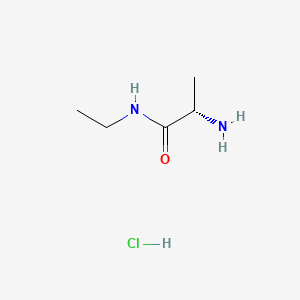

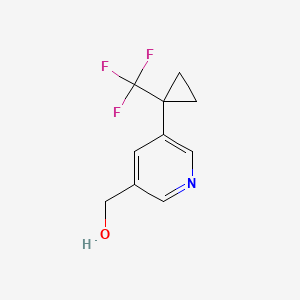
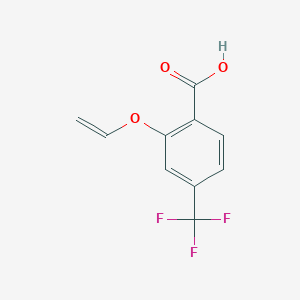
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)

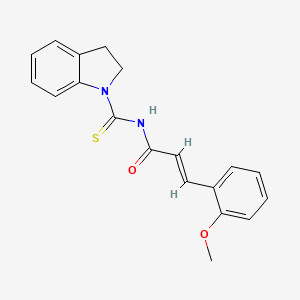
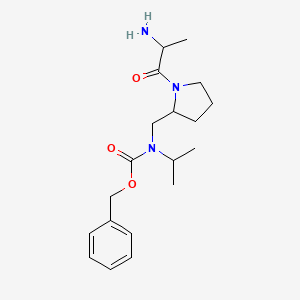
![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
![[(4-Fluoropiperidin-4-yl)methyl][(5-methylpyridin-2-yl)methyl]amine trihydrochloride](/img/structure/B14797881.png)
